Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate
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Overview
Description
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate, also known as Methyl CMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to induce cell death in cancer cells, making it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. It has also been shown to have low toxicity in animal models, making it a potentially safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the study of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA, including further investigation of its mechanism of action, optimization of its synthesis method to reduce costs, and development of new drug candidates based on its structure and properties. Additionally, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA could be studied for its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA is synthesized using a specific method that involves the reaction between 2-methoxybenzoic acid and 2-chloroacetyl chloride. The resulting product is then reacted with methylamine to obtain Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-17-10-4-3-8(7-14-11(15)6-13)5-9(10)12(16)18-2/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFJUDNDZLXHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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